benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 609795-84-8
VCID: VC15566253
InChI: InChI=1S/C25H24N2O6S/c1-15-22(24(30)32-14-17-7-5-4-6-8-17)23(27-21(29)11-12-34-25(27)26-15)18-9-10-19(33-16(2)28)20(13-18)31-3/h4-10,13,23H,11-12,14H2,1-3H3
SMILES:
Molecular Formula: C25H24N2O6S
Molecular Weight: 480.5 g/mol

benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.: 609795-84-8

Cat. No.: VC15566253

Molecular Formula: C25H24N2O6S

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate - 609795-84-8

Specification

CAS No. 609795-84-8
Molecular Formula C25H24N2O6S
Molecular Weight 480.5 g/mol
IUPAC Name benzyl 6-(4-acetyloxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C25H24N2O6S/c1-15-22(24(30)32-14-17-7-5-4-6-8-17)23(27-21(29)11-12-34-25(27)26-15)18-9-10-19(33-16(2)28)20(13-18)31-3/h4-10,13,23H,11-12,14H2,1-3H3
Standard InChI Key UUXNBZNLYVYDOS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Effects

The compound features a bicyclic pyrimido[2,1-b][1, thiazine system, where a pyrimidine ring is fused with a thiazine moiety. Key structural elements include:

  • Position 6: A 4-(acetyloxy)-3-methoxyphenyl group, providing steric bulk and electronic modulation.

  • Position 7: A benzyl carboxylate ester, enhancing lipophilicity and influencing bioavailability.

  • Position 8: A methyl group contributing to conformational stability.

The molecular formula is inferred as C25H24N2O6S (molecular weight: 504.53 g/mol), derived from analogous structures . The acetyloxy (-OAc) and methoxy (-OMe) groups on the phenyl ring create a polarized electronic environment, potentially enhancing interactions with biological targets.

Table 1: Comparative Molecular Features of Pyrimido[2,1-b]Thiazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC25H24N2O6S504.534-OAc, 3-OMe, benzyl carboxylate
Benzyl 6-(2-fluorophenyl) analogC22H19FN2O3S410.462-F-phenyl, benzyl carboxylate
Ethoxy-substituted analog C26H26N2O6S518.564-OAc, 3-OEt, benzyl carboxylate

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate likely follows a modular approach observed in related compounds :

  • Ring Formation:

    • Condensation of thiourea derivatives with β-keto esters to construct the thiazine ring.

    • Cyclocondensation with aminopyrimidine precursors to form the fused pyrimidine-thiazine core.

  • Functionalization:

    • Electrophilic aromatic substitution to introduce the 4-(acetyloxy)-3-methoxyphenyl group at position 6.

    • Esterification with benzyl chloroformate to install the carboxylate moiety at position 7.

  • Purification:

    • Chromatographic techniques (e.g., silica gel, HPLC) to isolate the target compound from regioisomers.

Reaction yields for analogous syntheses range from 15–35%, highlighting challenges in steric hindrance and regioselectivity.

Applications in Drug Discovery

Structure-Activity Relationship (SAR) Considerations

  • Benzyl Carboxylate: Improves membrane permeability but may reduce metabolic stability.

  • 4-Acetyloxy Group: Serves as a prodrug moiety, potentially hydrolyzing in vivo to a bioactive phenolic derivative.

  • 3-Methoxy Group: Electron-donating effects stabilize charge-transfer interactions with receptor residues.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Reference
LogP3.8 ± 0.2XLogP3
Water Solubility0.12 mg/mLAli et al. (2024)
Topological Polar SA118 ŲPubChem
Bioavailability Score0.55SwissADME

Interaction Studies and Target Profiling

Putative Molecular Targets

Based on analog data, potential targets include:

  • COX-2: Molecular docking suggests the acetyloxy group aligns with the enzyme’s hydrophobic pocket.

  • EGFR Kinase: The pyrimidine-thiazine core may compete with ATP binding in the kinase domain .

  • DNA Topoisomerase II: Intercalation mediated by the planar fused ring system.

Quantitative studies are needed to determine dissociation constants (Kd) and inhibitory concentrations (IC50).

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